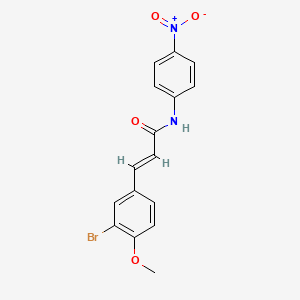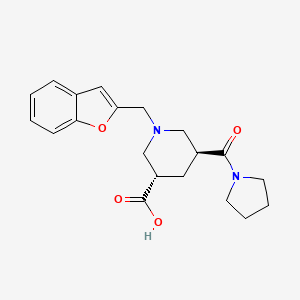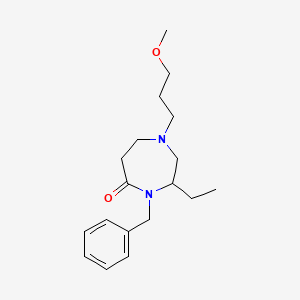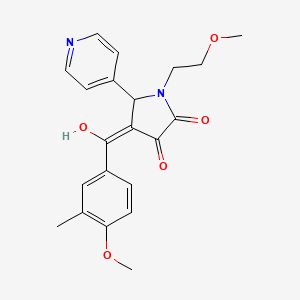
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biotechnology. This compound belongs to the class of acrylamide derivatives that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system in which it is tested. In vitro studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria. In vivo studies have demonstrated that this compound can reduce the size of tumors and alleviate inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide in lab experiments include its high potency and selectivity towards specific enzymes and proteins. However, the limitations of this compound include its low solubility in water and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research and development of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide. These include the optimization of its chemical structure to enhance its potency and selectivity, the investigation of its potential applications in other diseases, and the development of novel drug delivery systems to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other cellular components.
Métodos De Síntesis
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide involves the reaction of 3-bromo-4-methoxyaniline and 4-nitrophenylacrylic acid in the presence of a coupling agent and a base. The resulting compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide has been studied for its potential applications in the development of new drugs and therapeutic agents. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. Moreover, this compound has shown promising results in the treatment of diseases such as cancer, arthritis, and Alzheimer's.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-15-8-2-11(10-14(15)17)3-9-16(20)18-12-4-6-13(7-5-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCSGBYZBQGRGM-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-morpholinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415515.png)
![5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5415524.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5415535.png)
![2-(2-methoxy-4-{[1-(4-nitrobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5415539.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5415545.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5415577.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5415579.png)
![N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide](/img/structure/B5415599.png)
![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)

![N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5415620.png)
![ethyl 2-(4-bromobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5415628.png)